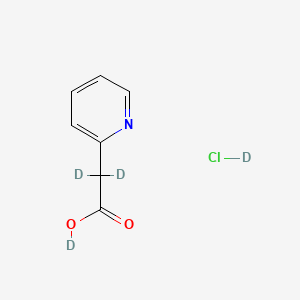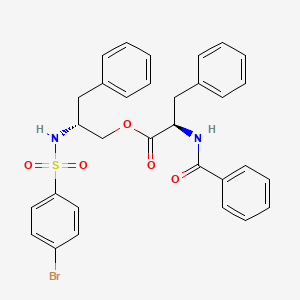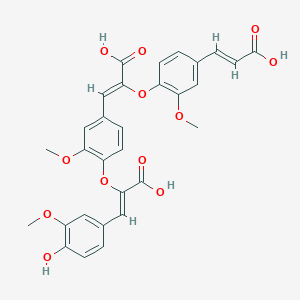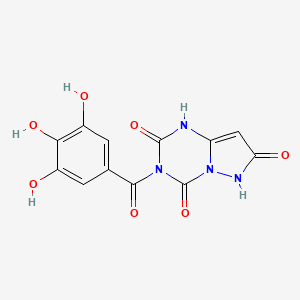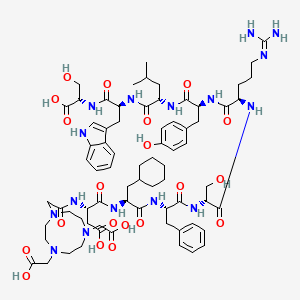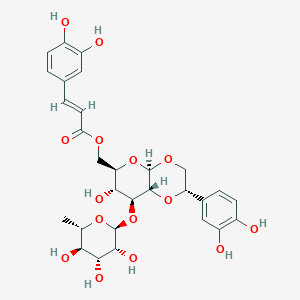
Ferroptosis-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroptosis-IN-6 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is utilized in scientific research to study the mechanisms of ferroptosis and to explore potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions, such as temperature and solvent, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Step: Intermediate B undergoes a final reaction, such as substitution or addition, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ferroptosis-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Ferroptosis-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of ferroptosis inhibitors.
Biology: Researchers utilize this compound to investigate the role of ferroptosis in cellular processes and disease mechanisms.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with ferroptosis, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ferroptosis.
Mechanism of Action
Ferroptosis-IN-6 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The compound interacts with enzymes and proteins that regulate iron homeostasis and lipid peroxidation. By blocking these pathways, this compound prevents the accumulation of lipid peroxides and subsequent cell death . The primary molecular targets include glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) .
Comparison with Similar Compounds
Ferroptosis-IN-6 is compared with other ferroptosis inhibitors, such as:
Erastin: A compound that inhibits the cystine/glutamate antiporter, leading to ferroptosis.
RSL3: An inhibitor of glutathione peroxidase 4, promoting lipid peroxidation and ferroptosis.
FIN56: A compound that targets glutathione peroxidase 4 and induces ferroptosis.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to inhibit ferroptosis through multiple pathways. This makes it a valuable tool for studying ferroptosis and exploring therapeutic applications .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-6-[(4-methylphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-13(9-7-11)10-16-14-5-3-4-12(2)15(14)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
DPIILYUBOSNTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)
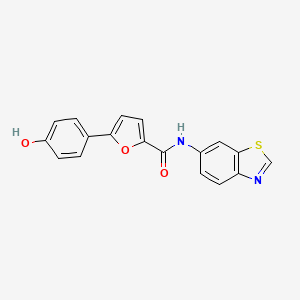
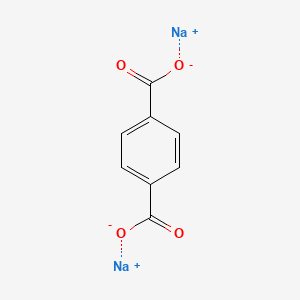
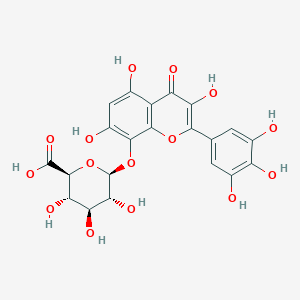
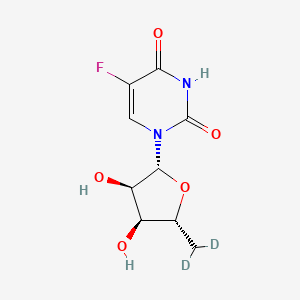
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)

